molecular formula C18H19N3O3 B5750914 [4-(2-Nitrobenzyl)piperazin-1-yl](phenyl)methanone

[4-(2-Nitrobenzyl)piperazin-1-yl](phenyl)methanone

Cat. No.: B5750914
M. Wt: 325.4 g/mol
InChI Key: JDZXEXUXRVRGCF-UHFFFAOYSA-N
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Properties

IUPAC Name

[4-[(2-nitrophenyl)methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(15-6-2-1-3-7-15)20-12-10-19(11-13-20)14-16-8-4-5-9-17(16)21(23)24/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZXEXUXRVRGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone typically involves the reaction of substituted benzoic acid or naphthenic acid with thionyl chloride in tetrahydrofuran under reflux conditions for 4-5 hours . The resulting intermediate is then reacted with piperazine derivatives to form the final product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrobenzyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The nitrobenzyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in target organisms. The piperazine ring enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitrobenzyl)piperazin-1-ylmethanone stands out due to its unique combination of a nitrobenzyl group and a piperazine ring, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-(2-Nitrobenzyl)piperazin-1-ylmethanone is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The structure of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone consists of a piperazine ring substituted with a nitrobenzyl group and a phenylmethanone moiety. This unique arrangement contributes to its diverse biological activities.

Piperazine derivatives are known to exhibit various mechanisms of action, including:

  • Acetylcholinesterase Inhibition: Similar compounds have been reported to inhibit acetylcholinesterase, which plays a crucial role in cholinergic neurotransmission. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
  • Antimicrobial Activity: Some piperazine derivatives demonstrate antimicrobial properties, impacting the growth of bacteria and fungi. The nitro group in 4-(2-Nitrobenzyl)piperazin-1-ylmethanone may enhance its reactivity and biological efficacy .

Antimicrobial Activity

Research indicates that piperazine-based compounds can exhibit significant antimicrobial activity. For instance, studies have shown that certain piperazine derivatives possess activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds often range from 1 µg/mL to over 64 µg/mL, depending on the specific structural modifications .

Anticancer Potential

The anticancer activity of 4-(2-Nitrobenzyl)piperazin-1-ylmethanone has been explored in various studies. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma). The viability reduction in Caco-2 cells was reported at approximately 39.8% compared to untreated controls, indicating promising anticancer potential .

Study 1: Acetylcholinesterase Inhibition

In a study evaluating the effects of piperazine derivatives on acetylcholinesterase activity, 4-(2-Nitrobenzyl)piperazin-1-ylmethanone was found to significantly inhibit the enzyme, leading to increased acetylcholine levels in neuronal cultures. This effect suggests potential therapeutic applications in neurodegenerative diseases characterized by cholinergic deficits.

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various piperazine derivatives against drug-resistant bacterial strains. The results indicated that 4-(2-Nitrobenzyl)piperazin-1-ylmethanone exhibited notable activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

Research Findings Summary

Activity Type Effect Reference
Acetylcholinesterase InhibitionSignificant inhibition leading to increased acetylcholine levels
AntimicrobialEffective against S. aureus and E. coli; MIC values ranging from 1 µg/mL to >64 µg/mL
AnticancerReduced viability in Caco-2 cells by 39.8%

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